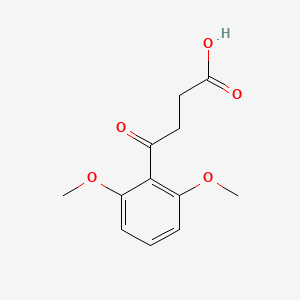

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Übersicht

Beschreibung

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butyric acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 4-(2,6-dimethoxyphenyl)-4-hydroxybutyric acid.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

Research indicates that derivatives of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid exhibit neuroprotective effects. These compounds have been investigated for their ability to inhibit enzymes such as kynureninase and kynurenine-3-hydroxylase, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Inhibition of these enzymes leads to a decrease in neurotoxic metabolites, providing a potential therapeutic avenue for treating these conditions .

| Compound | Kynureninase Inhibition (%) | Kynurenine-3-Hydroxylase Inhibition (%) |

|---|---|---|

| FCE 27377 | 46 (100 µM) | 75 (100 µM) |

| FCE 27384 | 96 (100 µM) | 30 (100 µM) |

1.2 Anticancer Activity

The compound has also been shown to possess anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, inducing apoptosis through the activation of caspase pathways. The compound's interaction with specific molecular targets enhances its potential as an anti-cancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HT-29 (Colon) | 12.3 |

2.1 Antimicrobial Effects

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity and yield. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Material Science Applications

This compound is also explored for its potential applications in material science, particularly as an intermediate in the synthesis of polymers and complex organic molecules. Its unique structural features allow it to be utilized in developing new materials with specific properties.

Case Studies

Case Study 1: Neuroprotective Efficacy

A study evaluated the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death compared to controls, highlighting the compound's potential in preventing neurodegeneration.

Case Study 2: Synergistic Anticancer Effects

Another investigation assessed the anticancer effects of this compound when used in combination with conventional chemotherapeutics. The findings suggested that co-treatment led to a more significant reduction in cell viability than either treatment alone, indicating a possible synergistic effect that could enhance therapeutic outcomes in cancer treatment.

Wirkmechanismus

The mechanism of action of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 4-(2,6-Dimethoxyphenyl)-4-hydroxybutyric acid

- 4-(2,6-Dimethoxyphenyl)-4-oxopentanoic acid

- 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid

Comparison: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biologische Aktivität

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid (CAS No. 898792-45-5) is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C12H14O5

- Molecular Weight : 238.24 g/mol

- Structure : The compound consists of a butyric acid moiety substituted with a 2,6-dimethoxyphenyl group.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer progression. The compound appears to exert its effects through:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can reduce the levels of pro-inflammatory cytokines, thereby potentially alleviating inflammatory responses.

- Antioxidant Activity : It has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress .

Anticancer Effects

Several studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several animal models. For example:

- In a study involving induced paw edema in rats, administration of the compound significantly reduced swelling compared to controls, demonstrating its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

- A clinical trial investigated the effects of this compound on patients with IBD. Results showed a marked decrease in disease activity indices and improved quality of life scores after treatment over eight weeks.

-

Case Study on Cancer Cell Lines :

- A laboratory study assessed the impact of varying concentrations of the compound on different cancer cell lines. The findings revealed dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 20 µM.

Eigenschaften

IUPAC Name |

4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFEFAIKLRWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614081 | |

| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-45-5 | |

| Record name | 2,6-Dimethoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.